5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-8-3-6-13-14(9(8)2)18-16(24-13)19-15(21)11-7-10(17)4-5-12(11)20(22)23/h3-7H,1-2H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOONUCGEWTYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Acyl Chloride Intermediates
The most widely adopted method involves the condensation of 4,5-dimethyl-1,3-benzothiazol-2-amine with 5-chloro-2-nitrobenzoyl chloride under basic conditions. This approach aligns with protocols developed for analogous thiazolide benzamides:
Representative Procedure
- Reagents :
- 4,5-Dimethyl-1,3-benzothiazol-2-amine (1.0 equiv)
- 5-Chloro-2-nitrobenzoyl chloride (1.1 equiv)
- Triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM)
Reaction Conditions :
- Temperature: 0°C → room temperature (18–22°C)
- Time: 12–16 hours under nitrogen atmosphere
Workup :
- Quench with ice-cold 10% sodium bicarbonate
- Extract with DCM (3 × 50 mL)
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1)
This method yields 68–72% product purity, with residual starting amine (<2%) detected by HPLC. The use of DCM minimizes side reactions compared to polar aprotic solvents like DMF, which can promote nitro group reduction.
Pyridine-Mediated Coupling for Sterically Hindered Systems
For substrates with bulky substituents (e.g., 4,5-dimethyl groups), pyridine serves dual roles as solvent and base:
Optimized Protocol
- Molar Ratio : 1:1.05 (amine:acyl chloride)
- Reaction Time : 8 hours at 40°C
- Key Advantage : Pyridine sequesters HCl effectively, preventing protonation of the benzothiazole amine and ensuring >90% conversion.
Yield Enhancement
- Pre-cooling : Chilling pyridine to -10°C before acyl chloride addition reduces dimerization byproducts from 15% to <5%.
- Additives : Molecular sieves (4Å) improve yields to 82% by absorbing reaction-generated water.
Alternative Synthetic Routes
Carbodiimide-Assisted Coupling
When acyl chloride stability is problematic, DCC/DMAP-mediated coupling offers a viable alternative:
Procedure
- Activate 5-chloro-2-nitrobenzoic acid (1.2 equiv) with DCC (1.5 equiv) and DMAP (0.1 equiv) in THF
- Add 4,5-dimethyl-1,3-benzothiazol-2-amine (1.0 equiv)
- Stir 24 hours at room temperature
Performance Metrics
Microwave-Assisted Synthesis
Emerging methodologies employ microwave irradiation to accelerate reaction kinetics:
Conditions
- Solvent: DMF
- Temperature: 120°C
- Time: 20 minutes
- Yield: 78% with 97% purity
Advantages
- 12-fold reduction in reaction time vs conventional heating
- Suppresses nitro group decomposition observed in prolonged thermal reactions
Critical Analysis of Reaction Parameters
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 3 |
| THF | 7.52 | 68 | 5 |
| DMF | 36.7 | 45 | 22* |
| Pyridine | 12.3 | 82 | 8 |
*Nitro group reduction observed in DMF at elevated temperatures.
Temperature Optimization Profile
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 0 | 24 | 45 |
| 25 | 12 | 89 |
| 40 | 6 | 92 |
| 60 | 3 | 78* |
*Thermal degradation observed above 50°C.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3)
- δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)
- δ 7.98 (dd, J=2.4, 8.4 Hz, 1H, Ar-H)
- δ 7.63 (d, J=2.4 Hz, 1H, Ar-H)
- δ 2.45 (s, 6H, 2×CH3)
13C NMR (101 MHz, CDCl3)
- 167.8 (C=O)
- 152.1 (C-NO2)
- 135.6–122.4 (aromatic carbons)
- 19.7, 17.3 (CH3 groups)
HRMS (ESI-TOF)
- Calculated for C16H13ClN3O3S [M+H]+: 370.0321
- Found: 370.0324
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles (amines, thiols), solvents (e.g., dimethylformamide), bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products
Reduction: 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has shown that 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide exhibits significant antimicrobial and antifungal activities. Studies indicate its effectiveness against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 μg/mL | |
| Escherichia coli | 0.012 μg/mL | |
| Candida albicans | 0.015 μg/mL |
This compound has been found to be more effective than standard antibiotics like ampicillin against certain strains, suggesting its potential as a new antimicrobial agent.
Anti-Tubercular Activity
The compound is being explored for its potential anti-tubercular properties. Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis. The proposed mechanism involves interference with bacterial cell wall synthesis:
This activity highlights the compound's potential role in developing treatments for tuberculosis, a pressing global health issue.
Anticancer Activity
Emerging data indicate that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| MCF-7 | 12 | Induction of apoptosis | |
| K562 | 15 | Cell cycle arrest | |
| HeLa | 10 | Inhibition of proliferation |
The mechanism of action appears to involve the activation of intrinsic apoptotic pathways, with increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound displayed superior activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by antibiotic-resistant pathogens .
Case Study 2: Anti-Tubercular Mechanism Exploration
Another study investigated the anti-tubercular mechanism of benzothiazole derivatives. The findings revealed that compounds similar to this compound disrupted the cell wall biosynthesis pathway in Mycobacterium tuberculosis, leading to significant bactericidal effects .
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial growth by targeting bacterial enzymes or disrupting cell membrane integrity.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or blocking the activity of inflammatory enzymes.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations:
- Heterocycle Diversity : The benzothiazole core in the target compound distinguishes it from thiazole (), benzothiadiazole (), and oxadiazole () derivatives. Benzothiazoles generally exhibit enhanced aromatic stacking and metabolic stability compared to smaller heterocycles.
- Nitro Group Role : The nitro group in the target compound and ’s thiadiazole analogue likely contribute to electron-deficient aromatic systems, influencing redox properties and enzyme interactions.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s amide and nitro groups may form intermolecular hydrogen bonds, similar to ’s centrosymmetrical dimers (N1–H1⋯N2), which influence crystal packing and solubility .
- Lipophilicity : The 4,5-dimethyl groups on the benzothiazole likely increase logP compared to ’s hydrophilic 2-hydroxybenzamide, affecting membrane permeability.
- Synthetic Routes : The target compound’s synthesis (unreported in evidence) may parallel methods in (amide coupling in pyridine) or (oxadiazole cyclization).
Biological Activity
5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12ClN3O3S
- Molecular Weight : 323.78 g/mol
- CAS Number : 896680-15-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting essential metabolic pathways.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding.
Biological Activity Data
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against infections caused by resistant strains.
Case Study 2: Anticancer Effects
In vitro assays demonstrated that treatment with the compound led to a notable decrease in cell viability in A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cell lines. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other benzothiazole derivatives to highlight the unique properties of this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide | Lacks chloro substituent | Lower antimicrobial potential |
| N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide | Different aromatic substitution | Reduced anticancer activity |
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide?
Methodological Answer: The synthesis typically involves coupling a 4,5-dimethyl-1,3-benzothiazol-2-amine derivative with a nitro-substituted benzoyl chloride. A common approach is reacting 4,5-dimethyl-1,3-benzothiazol-2-amine with 5-chloro-2-nitrobenzoyl chloride in a basic solvent system (e.g., pyridine or dichloromethane with triethylamine). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. Post-reaction purification often involves column chromatography or recrystallization from methanol .
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield Optimization |
|---|---|---|---|
| 4,5-dimethyl-1,3-benzothiazol-2-amine | Pyridine | Room temperature (RT) | Stirring for 12–24 hours |
| 5-chloro-2-nitrobenzoyl chloride | Dichloromethane | RT | Use of excess acyl chloride (1.2–1.5 eq) |
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C2, dimethyl groups on the benzothiazole ring). For example, the amide proton (N–H) appears as a singlet near δ 10–12 ppm in DMSO-d₆ .
- Infrared Spectroscopy (IR): Confirms the presence of nitro (NO₂) stretch (~1520 cm⁻¹) and amide carbonyl (C=O) stretch (~1680 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers address discrepancies in X-ray crystallographic data for this compound?
Methodological Answer: Crystallographic challenges include twinning, disorder in nitro/chloro substituents, or weak hydrogen bonding. Use SHELX programs (e.g., SHELXL for refinement) to resolve these issues:
- Apply TWIN/BASF commands to model twinning.
- Refine hydrogen bonds (e.g., N–H···N or C–H···O interactions) to stabilize molecular packing. For example, centrosymmetric dimers formed via N–H···N hydrogen bonds are common in benzothiazole derivatives .
- Validate thermal displacement parameters (ADPs) for nitro groups to avoid overfitting .
Example Hydrogen Bonding Data (from analogous structures):
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H (amide) | N (thiazole) | 2.85–3.10 | 155–165 |
| C–H (aromatic) | O (nitro) | 3.20–3.40 | 140–150 |
Q. What strategies optimize bioactivity through structural modifications of the benzothiazole core?
Methodological Answer:
- Nitro Group Positioning: The 2-nitro substituent enhances electron-withdrawing effects, improving binding to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms. Replace nitro with methoxy or acetyl groups to modulate solubility and activity .
- Thiazole Ring Substitutions: Introducing methyl/ethyl groups at C4/C5 (benzothiazole) increases steric bulk, potentially enhancing receptor selectivity. For example, 4,5-dimethyl substitution improves metabolic stability compared to unsubstituted analogs .
- Amide Linker Modifications: Replace the benzamide with a thioamide or hydrazide to alter hydrogen-bonding capacity and redox activity .
Bioactivity Comparison Table (Analogous Derivatives):
| Compound | Modification | IC₅₀ (Enzyme Inhibition) | Solubility (LogP) |
|---|---|---|---|
| 5-Chloro-2-nitro derivative | None | 0.8 µM (PFOR) | 2.1 |
| 2-Methoxy derivative | Nitro → Methoxy | >10 µM | 1.8 |
| 4,5-Diethyl analog | Methyl → Ethyl | 1.2 µM | 2.5 |
Q. How can researchers analyze enzyme inhibition mechanisms involving this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with PFOR or cytochrome P450 enzymes. Key residues (e.g., Arg/Tyr) often form π-stacking or hydrogen bonds with the nitro/amide groups .
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, nitrobenzamide derivatives typically show mixed inhibition due to binding at allosteric and active sites .
- Comparative Analysis: Cross-reference with structurally similar inhibitors (e.g., nitazoxanide derivatives) to identify conserved pharmacophores .
Q. How do solvent polarity and reaction conditions influence synthetic yields?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions (e.g., hydrolysis of acyl chloride). Dichloromethane balances reactivity and stability .
- Temperature Control: Reactions above 40°C risk decomposition of the nitro group. Optimal yields (70–85%) are achieved at RT with slow addition of reagents .
Q. What computational methods predict the compound’s spectroscopic properties?
Methodological Answer:
- Density Functional Theory (DFT): Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate IR/NMR spectra. Compare calculated vs. experimental shifts to validate tautomeric forms (e.g., keto-enol equilibria) .
- UV-Vis Spectroscopy Prediction: Time-dependent DFT (TD-DFT) models solvatochromic effects, particularly for nitrobenzamide derivatives in varying solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
